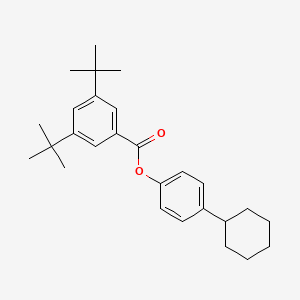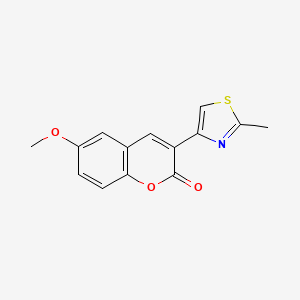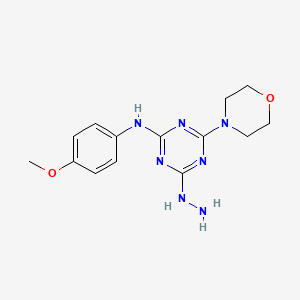
Diphenyl diethylphosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl diethylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bond (P=O) and significant applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of diphenyl diethylphosphoramidate can be achieved through several synthetic routes. The primary methods include:
Salt Elimination: This involves the reaction of a phosphoramidic acid derivative with a suitable base to eliminate a salt and form the desired phosphoramidate.
Oxidative Cross-Coupling: This method uses oxidative conditions to couple a phosphoramidic acid derivative with an appropriate nucleophile.
Azide Reduction: This involves the reduction of a phosphoramidate azide to form the desired compound.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated substrate.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This involves the reaction of a phosphoramidate with an aldehyde and a dienophile to form the desired product.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Diphenyl diethylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include various phosphoramidate derivatives .
Scientific Research Applications
Diphenyl diethylphosphoramidate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other phosphoramidate derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diphenyl diethylphosphoramidate involves its interaction with molecular targets through its phosphoryl and amide functional groups. These interactions can lead to the inhibition or activation of specific enzymes or biological pathways. The compound can act as a chelating agent, forming stable complexes with metal ions, which can influence various biochemical processes .
Comparison with Similar Compounds
Diphenyl diethylphosphoramidate can be compared with other similar compounds, such as:
Diphenyl phosphorazidate: Known for its use in peptide synthesis and as a versatile synthetic reagent.
Diethyl phosphoramidate: Used as a chemical and biological toxin and in the preparation of α-aminoalkyl phosphonates.
Phosphoarginine and Phosphocreatine: Important biological molecules used as sources of stored energy in invertebrates and vertebrates
The uniqueness of this compound lies in its specific structure and the stability of its phosphoryl bond, which makes it particularly useful in various chemical and biological applications .
Properties
Molecular Formula |
C16H20NO3P |
|---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-N-ethylethanamine |
InChI |
InChI=1S/C16H20NO3P/c1-3-17(4-2)21(18,19-15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
IDKMIHJUKICUBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)


![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)

![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)
![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)
